molecular formula C17H27BrO B8537945 (((10-Bromodecyl)oxy)methyl)benzene CAS No. 88088-72-6

(((10-Bromodecyl)oxy)methyl)benzene

Cat. No. B8537945
CAS RN: 88088-72-6
M. Wt: 327.3 g/mol
InChI Key: AUWKIZKSEUPQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(((10-Bromodecyl)oxy)methyl)benzene is a useful research compound. Its molecular formula is C17H27BrO and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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properties

CAS RN

88088-72-6

Product Name

(((10-Bromodecyl)oxy)methyl)benzene

Molecular Formula

C17H27BrO

Molecular Weight

327.3 g/mol

IUPAC Name

10-bromodecoxymethylbenzene

InChI

InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2

InChI Key

AUWKIZKSEUPQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10-Benzyloxydecanyl bromide was prepared by reacting 100 g of 1,10-dibromodecane with an equimolar amount of sodium benzyloxide in tetrahydrofuran under reflux conditions, filtering the precipitated material, concentrating the filtrate and distilling the concentrated filtrate under reduced pressure. Yield 46 g. B.P. 185° to 189° C./3 mmHg.
Quantity
100 g
Type
reactant
Reaction Step One
Name
sodium benzyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

10-Bromodecan-1-ol (4.6 g) was dissolved in 20 ml of dried THF, and sodium hydride (933.6 mg) was added to this solution. The reaction mixture was stirred at room temperature for 30 minutes, then benzyl bromide (2.78 ml) was added using a syringe, and the reaction mixture was refluxed for 24 hours while stirring. Saturated ammonium chloride solution was added to the reaction mixture, which was then extracted with diethyl ether. The organic layer was washed with saline solution, dried over magnesium sulfate, and filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by silica gel flash chromatography (hexane:dichloromethane=8:2) gave 1-((10-bromodecanoxy)methyl)benzene as a colorless oil at an 88% yield.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
933.6 mg
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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